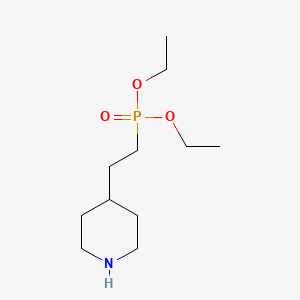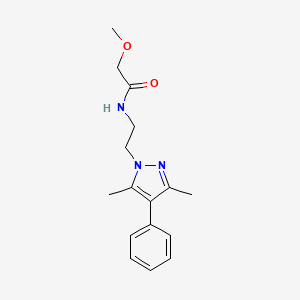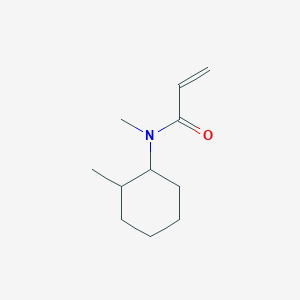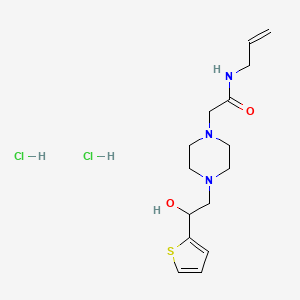
4-(2-Diethoxyphosphorylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .
Molecular Structure Analysis
Piperidine is a six-membered cyclic molecule with five carbon atoms and one nitrogen atom . It is a planar molecule that follows Huckel’s criteria for aromaticity .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .
Aplicaciones Científicas De Investigación
Synthesis and Antiplatelet Activity
Piperidine derivatives have been synthesized and evaluated for their antiplatelet activities, indicating their potential as therapeutic agents in preventing blood clots. For instance, the synthesis of 2-(diethylamino)-7-ethoxychromone and its piperidinyl analogue demonstrated significant in vitro inhibitory activities against human platelet aggregation, suggesting a path for developing new antiplatelet drugs (Mazzei et al., 1990).
Analgesic and Antidepressive Effects
Derivatives of piperidine, such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, have shown promise as δ-opioid agonists with good oral bioavailability and analgesic and antidepressive effects in rat models. This highlights the potential of piperidine derivatives in chronic pain treatment and possibly in managing depression (Nozaki et al., 2012).
Chemical Cleavage of DNA
Piperidine has been used for the chemical cleavage of abasic and UV-irradiated DNA at the sites of damage, offering a method for studying DNA damage and repair mechanisms. This application is crucial for genetic research, particularly in understanding the mutagenic effects of UV radiation and the mechanisms of DNA repair (McHugh & Knowland, 1995).
Serotonin Uptake Inhibition
Certain piperidine analogues, like SL 81.0385, have been identified as potent and selective inhibitors of serotonin uptake, which is beneficial in treating disorders such as depression, obesity, and alcoholism. These findings open up new avenues for developing more effective antidepressants with fewer side effects (Scatton et al., 1988).
Aromatase Inhibition
Piperidine derivatives have also been explored for their ability to inhibit estrogen biosynthesis, showing potential as treatments for hormone-dependent breast cancer. The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong in vitro inhibition of human placental aromatase, suggesting these compounds as candidates for breast cancer therapy (Hartmann & Batzl, 1986).
Mecanismo De Acción
Target of Action
Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine and its derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of various diseases .
Pharmacokinetics
Piperidine derivatives have been shown to have potential for brain metastases treatment due to their enhanced central nervous system (cns) pharmacokinetic properties .
Result of Action
Piperidine and its derivatives have been shown to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-diethoxyphosphorylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPQNBYOYTTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1CCNCC1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Diethoxyphosphorylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)
![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)
![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)



![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
